molecular formula C28H29N5O4 B2831852 5-ethyl-2-phenyl-7-(4-(2-(p-tolyloxy)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040674-60-9

5-ethyl-2-phenyl-7-(4-(2-(p-tolyloxy)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2831852
CAS RN: 1040674-60-9
M. Wt: 499.571
InChI Key: STJDXPOBDHCBGP-UHFFFAOYSA-N
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Description

5-ethyl-2-phenyl-7-(4-(2-(p-tolyloxy)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C28H29N5O4 and its molecular weight is 499.571. The purity is usually 95%.
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Scientific Research Applications

G Protein-Biased Dopaminergics

Research on compounds with pyrazolo[1,5-a]pyridine substructures, similar to the one mentioned, has led to the discovery of high-affinity dopamine receptor partial agonists. These compounds show promise in modulating dopaminergic signaling with potential therapeutic implications. For example, the design of G protein-biased partial agonists based on this structural motif has demonstrated antipsychotic activity in vivo, highlighting their potential as novel therapeutics in treating psychiatric disorders (Möller et al., 2017).

Antimicrobial Applications

Derivatives of piperazine, as seen in the queried compound, have been explored for their antimicrobial properties. A study on novel piperazine derivatives showed significant antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Tuberculosis Treatment

Compounds incorporating aminopiperidine and thiazole moieties have been evaluated for their activity against Mycobacterium tuberculosis. This research underscores the potential of structurally diverse compounds in addressing infectious diseases, with one compound showing notable efficacy in vitro (Jeankumar et al., 2013).

Heterocyclic Chemistry

The synthesis and functionalization of heterocyclic compounds, including pyrazoles and pyridines, are of significant interest in medicinal chemistry. Studies have focused on developing new synthetic routes and exploring the biological activities of these compounds, with findings contributing to the broader understanding of their potential applications in drug discovery and development (Milosevic et al., 2015).

properties

IUPAC Name

5-ethyl-7-[4-[2-(4-methylphenoxy)acetyl]piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O4/c1-3-30-17-23(26-24(18-30)28(36)33(29-26)21-7-5-4-6-8-21)27(35)32-15-13-31(14-16-32)25(34)19-37-22-11-9-20(2)10-12-22/h4-12,17-18H,3,13-16,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJDXPOBDHCBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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